molecular formula C73H131N3O31 B1238000 Monosialoganglioside GM1

Monosialoganglioside GM1

Cat. No.: B1238000
M. Wt: 1546.8 g/mol
InChI Key: QPJBWNIQKHGLAU-BVLUPYCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A specific monosialoganglioside that accumulates abnormally within the nervous system due to a deficiency of GM1-b-galactosidase, resulting in GM1 gangliosidosis.

Scientific Research Applications

Memory Enhancement in Aging

Monosialoganglioside GM1 (GM1) has shown promising results in improving memory deficits. A study revealed that GM1 treatment enhanced both acquisition and retention performance in senescent rats, indicating its potential to mitigate memory deficits in aging animals (Silva et al., 1996).

Bibliometric Analysis

A comprehensive bibliometric analysis conducted from 1942 to 2011 highlights GM1 as a significant topic in scientific research, covering both clinical and basic science domains. The study noted a peak in GM1 research during the 1990s, emphasizing its widespread scientific interest (Xu et al., 2012).

Learning and Memory in Normal Animals

GM1 has also been observed to positively affect learning and memory in normal animals, not just those with deficits. This was demonstrated in a study where GM1-treated mice showed improved performance in a discriminative avoidance conditioning task (Silva et al., 1997).

Protection Against Neurological Conditions

GM1 has protective properties against neurological conditions like seizures and ischemia. It has been found effective in mitigating oxidative stress and preserving Na+,K+-ATPase activity, offering significant neuroprotection (Fighera et al., 2006).

Interaction with β-Amyloid in Alzheimer's Disease

GM1 might play a role in Alzheimer's disease development due to its interaction with β-amyloid. This interaction could be both neuroprotective and potentially involved in seeding β-amyloid aggregation, suggesting a dual role in the disease's pathology (Cebecauer et al., 2017).

Neuroprotection Through Antioxidant Activity

GM1 enhances the brain's enzymatic antioxidant defenses, particularly catalase activity, thereby contributing to its neuroprotective effects (Fighera et al., 2004).

Activation of Nerve Growth Factor Receptors

GM1 activates high-affinity nerve growth factor receptor trkA, suggesting a mechanism for its neurotrophic effects in treating various neurological disorders (Rabin & Mocchetti, 1995).

Reduction of Hypoxic-Ischemic Damage

GM1 shows efficacy in reducing neuronal damage and facilitating functional recovery after brain injury, potentially due to its attenuation of excitotoxicity and potentiation of neuronotrophic factors (Leon et al., 1990).

Properties

Molecular Formula

C73H131N3O31

Molecular Weight

1546.8 g/mol

IUPAC Name

(2S,4S,5R,6S)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44?,45?,46-,47?,48+,49+,50+,51+,53+,54+,55?,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66-,67+,68-,69+,70-,71-,73-/m0/s1

InChI Key

QPJBWNIQKHGLAU-BVLUPYCXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@H](O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Synonyms

Ceramide, Monosialosyl Tetraglycosyl
G(M1) Ganglioside
Ganglioside, GM1
GM1 Ganglioside
GM1a Monosialoganglioside
Monosialoganglioside, GM1a
Monosialosyl Tetraglycosyl Ceramide
Tetraglycosyl Ceramide, Monosialosyl

Origin of Product

United States

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